

An In-depth Technical Guide to the Constitutional Isomers of C₁₀H₂₂ Alkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyloctane

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This technical guide provides a comprehensive overview of the 75 constitutional isomers of decane (C₁₀H₂₂), offering valuable data and experimental protocols for their identification and characterization. Understanding the distinct properties of these isomers is crucial in fields ranging from petrochemical analysis to the design of novel therapeutic agents.

Introduction to Constitutional Isomers of Decane

Constitutional isomers, also known as structural isomers, are molecules that share the same molecular formula but differ in the connectivity of their atoms.^{[1][2]} The alkane with the molecular formula C₁₀H₂₂ has 75 distinct constitutional isomers, ranging from the straight-chain n-decane to highly branched structures.^{[3][4]} This structural diversity leads to significant variations in their physical and chemical properties, which in turn dictate their applications.

Physical Properties of Decane Isomers

The physical properties of alkane isomers, such as boiling point, melting point, and density, are heavily influenced by the degree of branching. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. Consequently, branched isomers tend to have lower boiling points compared to their straight-chain counterparts.^[5]

Below are tables summarizing the available physical property data for a selection of C₁₀H₂₂ isomers.

Table 1: Physical Properties of n-Decane and Methylnonane Isomers

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
n-Decane	174.1	-29.7	0.730
2-Methylnonane	166-169	-74.65	0.726
3-Methylnonane	167.8	-	0.739
4-Methylnonane	166.7	-	0.735
5-Methylnonane	165.8	-87.7	0.733

Table 2: Physical Properties of Selected Dimethyloctane Isomers

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
2,2-Dimethyloctane	155.0	-	0.725
2,3-Dimethyloctane	164.32	-83.15	0.734
2,4-Dimethyloctane	156.4	-83.15	0.732
2,5-Dimethyloctane	158	-	-
2,6-Dimethyloctane	158-159.7	-53.15	0.732
3,3-Dimethyloctane	161	-53.99	0.734
3,4-Dimethyloctane	166	-	-
3,6-Dimethyloctane	160.81	-53.99	0.732
4,4-Dimethyloctane	157.8	-53.99	0.734
4,5-Dimethyloctane	162.14	-53.99	0.743

Table 3: Physical Properties of Selected Trimethylheptane Isomers

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
2,2,3-Trimethylheptane	157.61	-53.99	0.738
2,2,4-Trimethylheptane	148.15-149.2	-53.99	0.7275-0.733
2,2,5-Trimethylheptane	150	-	0.733
2,3,3-Trimethylheptane	161.6	-	0.733
2,3,4-Trimethylheptane	159.91-163	-53.99	0.745
2,3,5-Trimethylheptane	157-157.9	-53.99	0.73
2,3,6-Trimethylheptane	157.3	-	0.73
2,4,4-Trimethylheptane	-	-	-
3,3,4-Trimethylheptane	-	-	-

Table 4: Physical Properties of Selected Highly Branched Isomers

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
3,3-Diethylhexane	166.31-167.6	-53.99	0.734-0.757
2,2,3,3-Tetramethylhexane	160.33	-53.99	0.761
2,2,3,4-Tetramethylhexane	155-157	-53.99	0.731
2,2,4,4-Tetramethylhexane	-	-	-
2,3,3,4-Tetramethylhexane	-	-	-

Note: Missing data indicates that reliable experimental values were not readily available in the searched literature.

Experimental Protocols for Isomer Characterization

The differentiation and identification of C₁₀H₂₂ isomers necessitate the use of high-resolution analytical techniques. The following sections detail generalized protocols for the key experimental methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like alkane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum that aids in their identification.

Experimental Protocol:

- **Sample Preparation:** Dilute the C₁₀H₂₂ isomer mixture in a volatile solvent such as hexane or pentane to a final concentration of approximately 100 ppm.
- **Instrumentation:**

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Conditions:
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 μ L in split mode (split ratio 50:1).
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 5 °C/min.
 - Hold: Maintain 200 °C for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 35 to 300.
- Data Analysis: Identify the isomers based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Branched isomers generally have shorter retention times than their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are invaluable tools for elucidating the precise structure of organic molecules, including the subtle differences between constitutional isomers.

^1H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified $\text{C}_{10}\text{H}_{22}$ isomer in 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
- Acquisition Parameters:
 - Pulse Program:zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
- Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to determine the proton environments within the molecule. The complexity of the spectrum will reflect the degree of symmetry in the isomer.

^{13}C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 20-30 mg of the purified $\text{C}_{10}\text{H}_{22}$ isomer in 0.6 mL of CDCl_3 .
- Instrumentation: Bruker Avance III 100 MHz spectrometer or equivalent.
- Acquisition Parameters:
 - Pulse Program:zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

- Spectral Width: 240 ppm
- Data Analysis: Determine the number of unique carbon environments from the number of signals. The chemical shifts will provide information about the type of carbon (methyl, methylene, methine, quaternary).

Mass Spectrometry (MS) Fragmentation Analysis

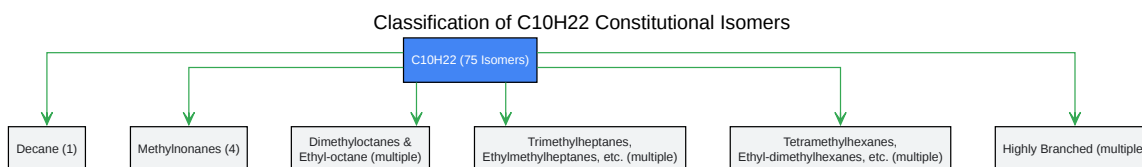
The fragmentation patterns of alkanes in EI-MS are characteristic of their structure. The molecular ion peak (M^+) for $C_{10}H_{22}$ is at m/z 142. The fragmentation of the carbon-carbon bonds is the most common pathway, leading to a series of carbocation fragments separated by 14 mass units (CH_2). The relative abundance of these fragments is influenced by the stability of the resulting carbocation. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. Therefore, cleavage at branch points to form more stable carbocations is favored.

General Fragmentation Rules for Branched Alkanes:

- Cleavage is favored at the most substituted carbon atom.
- The loss of the largest alkyl radical is often preferred.
- The most abundant fragment ions often correspond to the most stable carbocations.

Visualization of Isomer Relationships

The following diagram illustrates the hierarchical relationship between the different classes of constitutional isomers of $C_{10}H_{22}$ based on the length of their parent carbon chain.



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Classification of $C_{10}H_{22}$ Isomers by Parent Chain

This guide provides a foundational understanding of the constitutional isomers of C₁₀H₂₂. For more detailed information on specific isomers, further consultation of chemical databases and scholarly articles is recommended.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Constitutional Isomers of C₁₀H₂₂ Alkanes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1655664#constitutional-isomers-of-c10h22-alkanes]

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